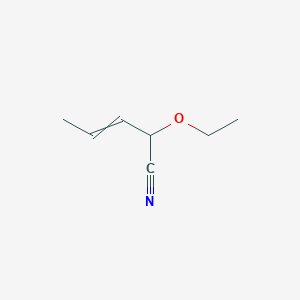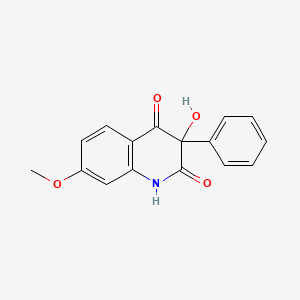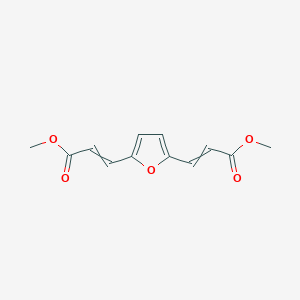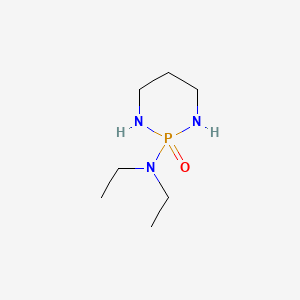
1,3,2-Diazaphosphorine, hexahydro-2-(diethylamino)-, 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Diazaphosphorine, hexahydro-2-(diethylamino)-, 2-oxide is a chemical compound known for its unique structure and properties. It belongs to the class of diazaphosphorine compounds, which are characterized by the presence of nitrogen and phosphorus atoms in a heterocyclic ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Diazaphosphorine, hexahydro-2-(diethylamino)-, 2-oxide typically involves the reaction of diethylamine with a suitable phosphorus-containing precursor under controlled conditions. One common method involves the use of phosphoryl trichloride and diethylamine in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,2-Diazaphosphorine, hexahydro-2-(diethylamino)-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphine oxides, while substitution reactions can yield a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
1,3,2-Diazaphosphorine, hexahydro-2-(diethylamino)-, 2-oxide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes
Mécanisme D'action
The mechanism of action of 1,3,2-Diazaphosphorine, hexahydro-2-(diethylamino)-, 2-oxide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox-sensitive pathways in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,2-Diazaphosphinine derivatives: These compounds share a similar core structure but differ in the substituents attached to the ring.
Phosphine oxides: These compounds have a similar phosphorus-oxygen bond but lack the diazaphosphorine ring structure.
Phosphoramidates: These compounds contain phosphorus-nitrogen bonds but have different overall structures.
Uniqueness
1,3,2-Diazaphosphorine, hexahydro-2-(diethylamino)-, 2-oxide is unique due to its specific combination of nitrogen and phosphorus atoms in a heterocyclic ring, along with the presence of a diethylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
101607-40-3 |
|---|---|
Formule moléculaire |
C7H18N3OP |
Poids moléculaire |
191.21 g/mol |
Nom IUPAC |
N,N-diethyl-2-oxo-1,3,2λ5-diazaphosphinan-2-amine |
InChI |
InChI=1S/C7H18N3OP/c1-3-10(4-2)12(11)8-6-5-7-9-12/h3-7H2,1-2H3,(H2,8,9,11) |
Clé InChI |
AILMWGOVXSHKAP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)P1(=O)NCCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


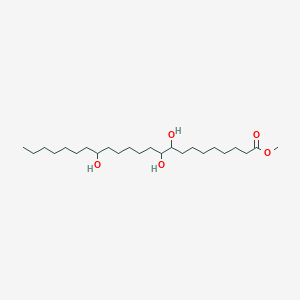
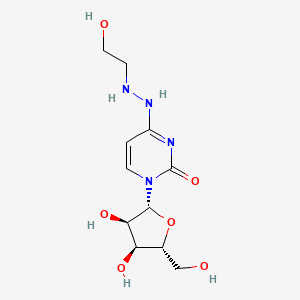
![1,1'-{[2,5-Bis(hexadecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene](/img/structure/B14341102.png)
![{Propane-1,3-diylbis[(3,4-diethyl-1H-pyrrole-1,2-diyl)]}dimethanol](/img/structure/B14341110.png)

![2-methyl-6-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14341117.png)
